molecular formula C25H31NO4 B557996 Fmoc-10-Adc-OH CAS No. 143688-82-8

Fmoc-10-Adc-OH

Cat. No.: B557996
CAS No.: 143688-82-8
M. Wt: 409,52 g/mole
InChI Key: VRQUPGNWTJGCBX-UHFFFAOYSA-N
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Description

Fmoc-10-Adc-OH is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Mechanism of Action

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .

Mode of Action

Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.

Pharmacokinetics

The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

Preparation Methods

The synthesis of Fmoc-10-Adc-OH typically involves the following steps:

    Fmoc Protection: The amino group of decanoic acid is protected using the Fmoc group. This is achieved by reacting decanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities.

    Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Fmoc-10-Adc-OH undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common reagents used in these reactions include piperidine for deprotection and carbodiimides for coupling reactions. The major products formed from these reactions are peptides with specific sequences.

Scientific Research Applications

Fmoc-10-Adc-OH has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.

    Drug Development: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

    Biomaterials: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.

    Chemical Biology: It is used in chemical biology to study protein-protein interactions and enzyme mechanisms.

Comparison with Similar Compounds

Fmoc-10-Adc-OH is similar to other Fmoc-protected amino acids such as:

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

The uniqueness of this compound lies in its long aliphatic chain, which can impart specific properties to the peptides synthesized using this compound.

Properties

IUPAC Name

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQUPGNWTJGCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630210
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143688-82-8
Record name 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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